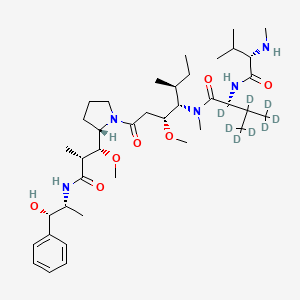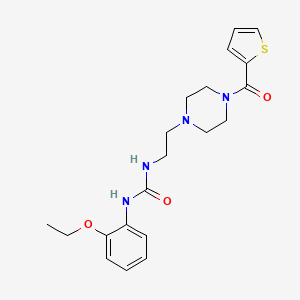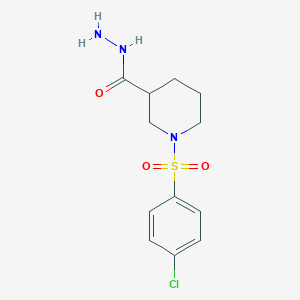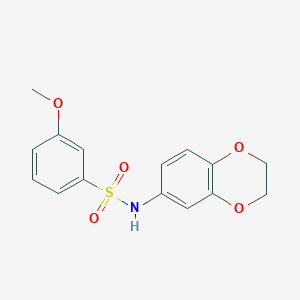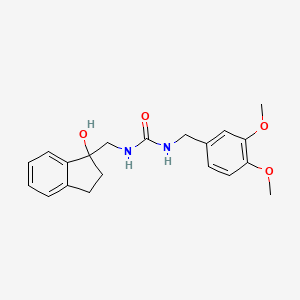![molecular formula C17H14ClN3O2S B2491921 N-(6-Acetyl-3-cyan-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamid CAS No. 864859-16-5](/img/structure/B2491921.png)
N-(6-Acetyl-3-cyan-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
N-Cyanoacetamide, wie die hier betrachtete Verbindung, gelten als privilegierte Strukturen und sind eine der wichtigsten Vorstufen für die heterocyclische Synthese . Sie werden häufig als Reaktanten verwendet, wobei die Carbonyl- und Cyanofunktionen dieser Verbindungen günstig positioniert sind, um Reaktionen mit üblichen zweizähnigen Reagenzien zu ermöglichen und eine Vielzahl von heterocyclischen Verbindungen zu bilden .
Kondensations- und Substitutionsreaktionen
Der aktive Wasserstoff am C-2 dieser Verbindungen kann an verschiedenen Kondensations- und Substitutionsreaktionen teilnehmen . Dies macht sie vielseitig einsetzbar im Bereich der organischen Synthese.
Biologische Aktivitäten
Viele Derivate von Cyanoacetamid weisen vielfältige biologische Aktivitäten auf . Dies hat in den letzten zehn Jahren die Aufmerksamkeit von Biochemikern auf sich gezogen, was zu potenziellen Anwendungen bei der Entwicklung neuer Medikamente und Therapien geführt hat.
Aufbau organischer Heterocyclen
N-Aryl- und/oder heteryl-Cyanoacetamide werden zum Aufbau verschiedener organischer Heterocyclen verwendet . Dies ist entscheidend im Bereich der pharmazeutischen Chemie, wo heterocyclische Verbindungen eine Schlüsselrolle spielen.
Antiproliferative Mittel
Einige Derivate der Verbindung haben gezeigt, dass sie das Wachstum von Krebszellen mit IC50-Werten im Bereich von 1,1 bis 4,7 μM gegen eine Reihe von drei Krebszelllinien hemmen . Ihre Wechselwirkung mit Tubulin auf mikromolarem Niveau führt zur Anhäufung von Zellen in der G2/M-Phase des Zellzyklus und zu einem apoptotischen Zelltod .
Induktion von Apoptose
Bestimmte Derivate der Verbindung erwiesen sich als sehr effektiv bei der Induktion von Apoptose in dosisabhängiger Weise . Dies könnte potenziell nützlich sein bei der Behandlung von Krebs, wo die Induktion von Apoptose in Krebszellen eine gängige therapeutische Strategie ist.
Selektivität gegenüber Krebszellen
Interessanterweise induzierten diese Verbindungen keinen Zelltod in normalen menschlichen peripheren Blutzellen, was darauf hindeutet, dass sie selektiv gegenüber Krebszellen sein könnten . Diese Selektivität ist in der Krebstherapie sehr wünschenswert, um die Schädigung gesunder Zellen zu minimieren.
Hemmung der Tubulinpolymerisation
Einige Derivate der Verbindung üben eine starke Hemmung der Tubulinpolymerisation aus, indem sie an die Colchicin-Bindungsstelle von Tubulin binden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antitubulinmittel, die in der Krebstherapie weit verbreitet sind.
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWCUUDKUHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2491842.png)
![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
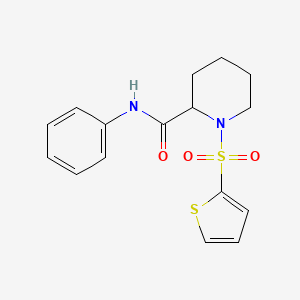
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2491848.png)
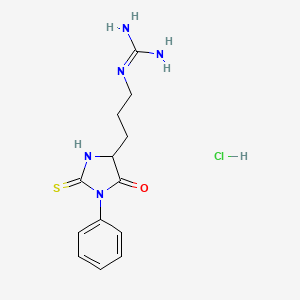
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
